molecular formula C35H36Cl2N8O6 B15295093 Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity

Cat. No.: B15295093
M. Wt: 735.6 g/mol
InChI Key: GXMOFIXLLZJCFA-ZPGVKDDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is a chemical compound that is a by-product in the synthesis of Itraconazole, an antifungal medication. This impurity is structurally related to Itraconazole and is often studied to understand the purity and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity involves multiple steps, starting from the basic building blocks of Itraconazole. The process typically includes the desethylation of the piperazine ring followed by the formylation of the resulting compound. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this impurity is closely monitored to ensure that it remains within acceptable limits. The process involves stringent quality control measures, including the use of high-performance liquid chromatography (HPLC) to detect and quantify the impurity .

Chemical Reactions Analysis

Types of Reactions

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to ensure the purity of Itraconazole.

    Biology: Studied for its potential biological activities and interactions with biological systems.

    Medicine: Investigated for its role in the efficacy and safety of Itraconazole as an antifungal medication.

    Industry: Used in the quality control processes of pharmaceutical manufacturing

Mechanism of Action

The mechanism of action of Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is closely related to that of Itraconazole. It primarily targets fungal cell membranes by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. This inhibition disrupts the integrity of the cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Itraconazole Desethylene-seco-piperazine Di-N-formyl Impurity is unique due to its specific structural modifications, which differentiate it from other related compounds. These modifications can influence its chemical reactivity and biological activity, making it a valuable compound for research and quality control .

Properties

Molecular Formula

C35H36Cl2N8O6

Molecular Weight

735.6 g/mol

IUPAC Name

N-[4-(1-butan-2-yl-5-oxo-1,2,4-triazol-4-yl)phenyl]-N-[2-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-N-formylanilino]ethyl]formamide

InChI

InChI=1S/C35H36Cl2N8O6/c1-3-25(2)45-34(48)44(22-40-45)29-7-5-27(6-8-29)41(23-46)14-15-42(24-47)28-9-11-30(12-10-28)49-17-31-18-50-35(51-31,19-43-21-38-20-39-43)32-13-4-26(36)16-33(32)37/h4-13,16,20-25,31H,3,14-15,17-19H2,1-2H3/t25?,31-,35-/m0/s1

InChI Key

GXMOFIXLLZJCFA-ZPGVKDDISA-N

Isomeric SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OC[C@H]4CO[C@](O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O

Canonical SMILES

CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N(CCN(C=O)C3=CC=C(C=C3)OCC4COC(O4)(CN5C=NC=N5)C6=C(C=C(C=C6)Cl)Cl)C=O

Origin of Product

United States

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